4-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
The compound “4-fluoro-N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide” is a derivative of thiazole . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects Thiazole derivatives have been reported to inhibit the cyclooxygenase (cox) enzymes , which play a crucial role in inflammation and pain.
Mode of Action
Thiazole derivatives have been reported to inhibit cox enzymes . COX enzymes are responsible for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . By inhibiting these enzymes, thiazole derivatives can potentially reduce inflammation and pain.
Biochemical Pathways
Given the reported inhibition of cox enzymes by thiazole derivatives , it can be inferred that the arachidonic acid pathway, which leads to the production of pro-inflammatory mediators, could be affected. This could result in reduced inflammation and pain.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects could potentially result from the inhibition of COX enzymes and the subsequent reduction in pro-inflammatory mediators .
Preparation Methods
The synthesis of 4-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 4-fluorobenzohydrazide with 4-methyl-2-aminobenzothiazole. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 4-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide include other benzothiazole derivatives such as:
- 2-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
- 4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide
- 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
These compounds share similar structural features but may differ in their biological activities and specific applications. The presence of different substituents on the benzothiazole ring can significantly influence their chemical reactivity and biological properties .
Properties
IUPAC Name |
4-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c1-9-3-2-4-12-13(9)17-15(21-12)19-18-14(20)10-5-7-11(16)8-6-10/h2-8H,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKDPWIVGOVERI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.